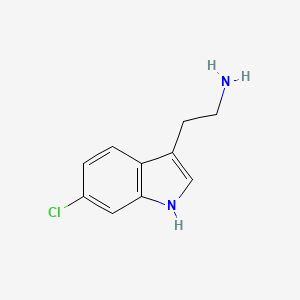

6-Chlorotryptamine

Description

Significance of Halogenated Tryptamines in Biochemical and Pharmacological Research

Halogenation, the process of introducing a halogen atom into a molecule, is a widely used strategy in medicinal chemistry to modulate the properties of a compound. In the context of tryptamines, the addition of a halogen, such as chlorine, can alter a molecule's size, shape, electronics, and lipophilicity. These changes can, in turn, affect how the molecule interacts with biological targets like receptors and enzymes.

The introduction of halogens can lead to enhanced binding affinity and selectivity for specific receptor subtypes. For instance, studies on various halogenated tryptamines have demonstrated their potent and sometimes selective interactions with serotonin (B10506) receptors. wikipedia.orgwikipedia.org This makes them valuable tools for dissecting the complex roles of these receptors in the central nervous system. Furthermore, halogenation can influence a compound's metabolic stability, potentially prolonging its duration of action, which is a crucial consideration in drug development. acs.org The use of halogenated tryptamines extends to the production of radiopharmaceuticals for applications in nuclear medicine, such as Positron Emission Tomography (PET), where isotopes of halogens like ¹⁸F are incorporated to monitor biological processes in the brain. walshmedicalmedia.com

Historical Context of 6-Chlorotryptamine Research within the Tryptamine (B22526) Family

Research into tryptamines has a long history, stemming from the discovery of serotonin (5-hydroxytryptamine), a crucial neurotransmitter. walshmedicalmedia.com Scientists have since synthesized and studied a vast array of tryptamine derivatives to understand their structure-activity relationships. Early research focused on understanding the fundamental roles of tryptamine and its close relatives in the body.

The synthesis of various chlorinated tryptamines, including this compound, was a logical progression in this exploration. researchgate.net Researchers aimed to systematically investigate how the position and nature of substituents on the indole (B1671886) ring influenced pharmacological activity. Studies from several decades ago laid the groundwork by synthesizing and characterizing compounds like this compound for psychopharmacological evaluation. researchgate.net More recent research has delved into the biocatalytic production of halogenated tryptamines, utilizing enzymes to create these compounds in a controlled manner. mpg.denih.gov This "new-to-nature" approach highlights the ongoing evolution of research in this area, moving from traditional chemical synthesis to innovative biotechnological methods. nih.gov

Overview of this compound as a Research Probe and Precursor Compound

In contemporary research, this compound serves two primary roles: as a research probe and as a precursor for the synthesis of more complex molecules. chemimpex.com

As a research probe , its specific interactions with biological targets, particularly serotonin receptors, make it a valuable tool for neuropharmacological studies. chemimpex.com By studying how this compound binds to and activates these receptors, scientists can gain insights into the physiological and pathological processes regulated by the serotonergic system, such as mood and anxiety. chemimpex.com Its use in screening assays helps to identify and characterize new potential drug candidates.

As a precursor compound , this compound is a starting material for the synthesis of a variety of other molecules. chemimpex.comvulcanchem.com Its chemical structure allows for further modifications, enabling the creation of novel compounds with potentially therapeutic properties. For example, it has been used in the synthesis of monoterpenoid indole alkaloids, a class of natural products with diverse and potent biological activities. mpg.denih.gov The ability to incorporate this compound into larger, more complex structures opens up avenues for the development of new pharmaceuticals targeting a range of conditions. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Synonyms | 3-(2-Aminoethyl)-6-chloroindole |

| CAS Number | 3670-19-7 |

| Molecular Formula | C₁₀H₁₁ClN₂ |

| Molecular Weight | 194.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 113-119 °C |

| Purity | ≥99% (HPLC) |

Data sourced from multiple chemical suppliers and research articles. chemimpex.combiosynth.comscbt.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFASSSGQIDKFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190152 | |

| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3670-19-7 | |

| Record name | 6-Chlorotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3670-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Isolation in Biological Systems

Natural Occurrence of Chlorotryptamine Alkaloids

Chlorinated indole (B1671886) alkaloids represent a unique subset of tryptamines. While tryptamines themselves are widespread in nature, the occurrence of their chlorinated derivatives is less common. unc.edumdpi.com Reports suggest their presence in certain plant species, though in some cases, these compounds have been later identified as products formed during the isolation procedure.

The investigation of tryptamine-producing plants has occasionally yielded chlorinated alkaloids. The methods and findings vary significantly depending on the species and the extraction solvents used.

Acacia confusa : Research on the constituents of Acacia confusa, a shrub native to Southeast Asia, has led to the isolation of several tryptamine (B22526) alkaloids from its bark and stems. cymitquimica.compdf4pro.com During one such investigation using a methanol (B129727) extract, researchers isolated a novel chlorotryptamine alkaloid alongside known compounds like N-methyltryptamine and N,N-dimethyltryptamine (DMT). scholarzest.commdpi.com

Inula helenium : This plant, commonly known as elecampane, is recognized for containing a variety of secondary metabolites, with studies often focusing on sesquiterpene lactones. pdf4pro.comresearchgate.netbiosynth.comx-mol.net While comprehensive analyses confirm the presence of a small amount of unspecified alkaloids, some chemical data sources report that the specific compound 6-Chlorotryptamine is found in Inula helenium. scholarzest.comresearchgate.netthenaturopathicherbalist.com

Lysimachia nummularia : Commonly known as creeping Jenny, this plant is also listed in chemical databases as a natural source of this compound. thenaturopathicherbalist.com Detailed phytochemical studies on Lysimachia species often focus on other compound classes, and specific reports on the isolation of indole alkaloids are less frequent. mdpi.com

The primary chlorinated tryptamine derivative identified in the context of the plants mentioned above is N-chloromethyl-N,N-dimethyltryptamine. scholarzest.com This compound was isolated from a methanol extract of Acacia confusa. scholarzest.commdpi.com Its structure was elucidated using comprehensive NMR spectroscopy experiments. scholarzest.com However, subsequent analysis and further research have revealed that this compound is not a natural constituent of the plant itself. scholarzest.comresearchgate.net Instead, it was determined to be an artifact formed during the isolation and purification process. scholarzest.comresearchgate.net

| Plant Species | Compound Isolated | Finding | Reference |

|---|---|---|---|

| Acacia confusa | N-chloromethyl-N,N-dimethyltryptamine | Identified as an artifact of the isolation process. | scholarzest.com |

| Acacia confusa | N,N-dimethyltryptamine (DMT) | Naturally occurring alkaloid. | scholarzest.com |

| Acacia confusa | N-methyltryptamine | Naturally occurring alkaloid. | scholarzest.com |

| Acacia confusa | N,N-dimethyltryptamine-N-oxide | Naturally occurring alkaloid. | scholarzest.com |

| Inula helenium | This compound | Reported as a constituent. | thenaturopathicherbalist.com |

| Lysimachia nummularia | This compound | Reported as a constituent. | thenaturopathicherbalist.com |

The identification of N-chloromethyl-N,N-dimethyltryptamine as an artifact has significant chemical implications, particularly in the field of natural product chemistry and forensic analysis.

Formation Mechanism: Research has confirmed that N,N-dimethyltryptamine (DMT), a compound abundant in Acacia confusa, reacts with chlorinated solvents, most notably dichloromethane (B109758) (DCM), which are commonly used during extraction and chromatography. researchgate.netbiosynth.com This reaction is a bimolecular nucleophilic substitution (SN2) where the tertiary amine of the DMT molecule attacks the carbon atom of dichloromethane, leading to the formation of the quaternary ammonium (B1175870) salt, N-chloromethyl-N,N-dimethyltryptamine chloride. researchgate.net

Furthermore, these artifacts can complicate analytical results. For instance, the quaternary ammonium salt is not stable under the high temperatures used in gas chromatography-mass spectrometry (GC-MS) analysis and tends to degrade into other products. This instability can lead to the misidentification of compounds and potentially incorrect assumptions about the synthetic route of a substance, a crucial aspect in forensic chemistry. researchgate.net The fact that the artifact is a salt also affects its solubility, making it more water-soluble than the parent DMT freebase, which can impact extraction efficiency and yield. biosynth.com

Synthetic Methodologies and Chemical Transformations of 6 Chlorotryptamine

Chemical Synthesis Approaches for 6-Chlorotryptamine

The construction of the this compound scaffold relies on fundamental strategies for indole (B1671886) and tryptamine (B22526) synthesis, which have been adapted to accommodate the chloro-substituent.

General Strategies for Substituted Indoles and Tryptamines

The synthesis of substituted indoles, the core structure of tryptamines, can be broadly categorized into three approaches: formation of the pyrrole (B145914) ring from substituted anilines, construction of the benzene (B151609) ring from functionalized pyrroles, and regioselective functionalization of the indole nucleus. core.ac.uk One of the most classic and versatile methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For tryptamine synthesis specifically, this often involves using a protected 4-aminobutanal (B194337) equivalent. However, the Fischer indolization of unsymmetrically substituted phenylhydrazines, such as those required for this compound, can lead to mixtures of regioisomers, posing a significant challenge. lookchem.com

To overcome the issue of regioselectivity, a common strategy is to use a starting material where the desired substitution pattern is already defined. For instance, the synthesis of this compound can be approached by utilizing a bromine atom as a protecting group to direct the cyclization, followed by a debromination step. lookchem.com More recent strategies focus on the direct C-H functionalization of indoles, offering a more atom-economical approach. thieme.dethieme.de For example, iron porphyrin has been used to catalyze the C-H functionalization of indoles with diazoacetonitrile to produce tryptamine precursors. thieme.dethieme.de Additionally, biocatalytic methods using engineered enzymes like tryptophan synthase and tryptophan decarboxylase are emerging as powerful tools for producing a variety of tryptamine analogs from commercially available indoles. researchgate.netnih.gov

| Synthesis Strategy | Description | Advantages | Limitations |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone. | Well-established, versatile. | Poor regioselectivity with unsymmetrical hydrazines. lookchem.com |

| Protecting Group Strategy | Use of a removable group (e.g., bromine) to direct cyclization. | Good regiocontrol. lookchem.com | Requires additional protection/deprotection steps. lookchem.com |

| C-H Functionalization | Direct introduction of the aminoethyl side chain onto the indole ring. | Atom-economical, potentially fewer steps. thieme.dethieme.de | May require specific catalysts and conditions. thieme.dethieme.de |

| Biocatalytic Synthesis | Use of engineered enzymes to convert indoles to tryptamines. | High selectivity, mild reaction conditions. researchgate.netnih.gov | Enzyme availability and stability can be a concern. researchgate.netnih.gov |

Pictet-Spengler and Mannich Type Condensation Reactions in Tryptamine Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, which are structurally related to tryptamines and can be precursors to them. This reaction involves the cyclization of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone in the presence of an acid catalyst. nih.govdepaul.edu The mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic attack of the indole ring onto the iminium ion. depaul.edunih.gov The reaction can be catalyzed by various Brønsted and Lewis acids. rsc.org While highly effective for many tryptamines, the conditions can sometimes be harsh and incompatible with sensitive functional groups. nih.gov

The Mannich reaction is another classical method for introducing a side chain at the C3 position of the indole nucleus. chemicalbook.com A typical sequence involves the reaction of indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a gramine (B1672134) intermediate. This intermediate is then converted to a quaternary ammonium (B1175870) salt and subsequently displaced by a cyanide group. Reduction of the resulting nitrile affords the tryptamine. thieme.dechemicalbook.com A key drawback of this route is the use of highly toxic cyanide reagents. thieme.dechemicalbook.com

More recently, variations of these reactions have been developed. For instance, a homo-Mannich reaction of cyclopropanol (B106826) with an iminium ion generated from an indole has been used to construct complex alkaloid cores. nih.gov

Limitations of Conventional Synthetic Methods for Halogenated Tryptamines

Furthermore, the electronic properties of the halogen substituent can influence the reactivity of the indole ring in subsequent reactions. The electron-withdrawing nature of chlorine can deactivate the indole nucleus, potentially requiring harsher conditions for reactions like the Pictet-Spengler cyclization or electrophilic substitutions compared to their non-halogenated counterparts. This can lead to lower yields or the formation of side products. Difficulties in the scale-up of previously described procedures for tryptamine synthesis, which often provide inconsistent yields and purity, have also been noted. acs.org

Synthesis of this compound Derivatives and Analogues

Starting from the this compound core, a variety of derivatives can be synthesized, primarily through modifications of the primary amino group.

Synthesis of N-Acyltryptamines and Related Compounds

N-acylation is a common transformation of tryptamines, including this compound. This is typically achieved by reacting the tryptamine with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). frontiersin.orgresearchgate.net While the use of acyl chlorides is effective, it is often less sustainable due to the use of toxic chlorinating agents. frontiersin.orgresearchgate.net

A more sustainable and operationally simple method involves the use of coupling agents like propylphosphonic anhydride (T3P). frontiersin.orgresearchgate.netnih.govnih.gov This allows for the direct coupling of tryptamines with carboxylic acids at room temperature, often without the need for an inert atmosphere. frontiersin.orgresearchgate.netnih.govnih.gov For tryptamine salts, such as hydrochlorides, an additional equivalent of base is typically required to neutralize the acid. nih.gov

Another approach is the direct alkylation of indoles with N-protected ethanolamines using an iridium catalyst via a "borrowing hydrogen" strategy. uniurb.it This method allows for the direct construction of N-substituted tryptamine derivatives from the corresponding indole.

| Acylation Method | Reagents | Conditions | Advantages | Disadvantages |

| Acyl Chloride | Tryptamine, Acyl Chloride, Base | Often low temperature | High reactivity | Generates HCl, may use toxic chlorinating agents. frontiersin.orgresearchgate.net |

| Carboxylic Acid + T3P | Tryptamine, Carboxylic Acid, T3P, Base | Room temperature | Sustainable, simple, mild conditions. frontiersin.orgnih.gov | T3P is a specialty reagent. |

| Iridium-catalyzed Alkylation | Indole, N-protected ethanolamine, [Cp*IrCl2]2, Base | High temperature (150 °C) | Direct, modular approach. uniurb.it | Requires expensive catalyst, high temperature. uniurb.it |

Production of Beta-Carboline Derivatives Utilizing Chlorotryptamines (e.g., 5-Chlorotryptamine (B1214102) as Starting Material)

Chlorotryptamines are valuable starting materials for the synthesis of chlorinated β-carboline derivatives through the Pictet-Spengler reaction. For example, 5-chlorotryptamine can be reacted with glyoxylic acid in an acid-catalyzed intramolecular condensation to form a tetrahydro-β-carboline intermediate. researchgate.netijrps.com This intermediate can then be subjected to oxidative decarboxylation and aromatization, for instance using iodobenzene (B50100) diacetate, to yield the corresponding 6-chloro-β-carboline. researchgate.netijrps.com This chlorinated β-carboline can be further functionalized, for example, by nucleophilic aromatic substitution of the chloro group with various amines to produce a library of N-substituted-β-carboline-6-amine derivatives. researchgate.netijrps.com

The Pictet-Spengler reaction itself has been extensively studied and optimized. The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote the reaction, sometimes even without a catalyst, leading to high yields of tetrahydro-β-carbolines. rsc.org The reaction of tryptamines with various aldehydes in refluxing HFIP generally provides the corresponding tetrahydro-β-carboline products efficiently. rsc.org

Reactivity and Yield Considerations in Derivative Synthesis Based on Indole Substitution (e.g., Electron-Withdrawing Effects of Chlorine)

The presence of a chlorine atom at the 6-position of the indole ring in this compound significantly influences its reactivity in the synthesis of derivatives. The chlorine atom acts as an electron-withdrawing group, which deactivates the indole ring towards certain electrophilic substitution reactions. This deactivation can lead to lower yields and may require harsher reaction conditions compared to unsubstituted or electron-rich indoles. rsc.orgresearchgate.net

In general, indoles bearing electron-withdrawing substituents tend to exhibit lower product yields in various reactions. rsc.org For instance, in Friedel-Crafts alkylations, the presence of an electron-withdrawing group on the indole ring has a negative effect on the reaction. mdpi.com Similarly, in palladium-catalyzed syntheses of indole derivatives, formamides with strong electron-withdrawing groups require longer reaction times and result in decreased yields. mdpi.com This is because the electron-withdrawing nature of the substituent reduces the nucleophilicity of the indole ring, making it less reactive towards electrophiles. rsc.orgbhu.ac.in

Conversely, the electron-withdrawing effect of the chlorine atom can be advantageous in other contexts. For example, it can enhance the reactivity of other parts of the molecule in certain reactions. In some multi-component reactions, aromatic aldehydes substituted with halogens and electron-withdrawing functional groups react more rapidly and afford higher product yields. rsc.orgrsc.org

The following table summarizes the general effect of electron-withdrawing groups on the reactivity of indoles in various synthetic transformations.

| Reaction Type | Effect of Electron-Withdrawing Group on Indole | Typical Outcome |

| Friedel-Crafts Alkylation | Decreased reactivity | Lower yields, may require stronger catalysts mdpi.com |

| Palladium-Catalyzed Cyclization | Decreased reactivity | Longer reaction times, lower yields mdpi.com |

| Reactions with Aldehydes | Generally decreased reactivity | Lower yields of bis(indolyl)methanes researchgate.net |

| Michael Addition | Generally decreased reactivity | Slower reaction rates researchgate.net |

It is important to note that while these general trends are observed, the specific reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly impact the outcome and yield of the synthesis of this compound derivatives.

Investigation of Stille Reaction Methodologies with Chlorotryptamines

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. numberanalytics.comwikipedia.org This reaction has been explored for the functionalization of chlorotryptamines, utilizing the chlorine atom as a handle for introducing new substituents.

However, the reactivity of chloro-substituted indoles in Stille reactions can be challenging. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or specialized catalyst systems to achieve good yields. scribd.comharvard.edu Research has shown that attempts to perform Stille reactions with certain chlorotryptamine derivatives have been unsuccessful under standard conditions. thieme-connect.comthieme-connect.com

Despite these challenges, the Stille reaction remains a potentially valuable tool for the late-stage diversification of the tryptamine scaffold. The carbon-chlorine bond in this compound can be targeted for cross-coupling under specific palladium(0) catalysis conditions. lookchem.com The success of the Stille reaction with chlorotryptamines is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions. The use of sterically hindered and electron-rich phosphine (B1218219) ligands can often accelerate the coupling of aryl chlorides. harvard.edu

The following table provides a conceptual overview of the components and general conditions for a Stille reaction involving a chlorotryptamine.

| Component | Role | Example |

| Aryl Halide | Electrophilic partner | N-protected this compound |

| Organostannane | Nucleophilic partner | Tributyl(vinyl)tin, Aryltributylstannane |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Modifies catalyst activity and stability | P(t-Bu)₃, AsPh₃ |

| Solvent | Reaction medium | Dioxane, DMF, Toluene |

| Additives | Can enhance reaction rate | CuI, CsF scribd.comharvard.edu |

The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk The oxidative addition of the aryl chloride to the palladium(0) complex is often the rate-limiting step. The subsequent transmetalation with the organostannane and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst complete the cycle. core.ac.uk

Further research and optimization of reaction conditions are necessary to fully exploit the potential of the Stille reaction for the synthesis of a diverse range of 6-substituted tryptamine derivatives.

Analytical Chemistry and Characterization of 6 Chlorotryptamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 6-chlorotryptamine. By interacting with electromagnetic radiation, molecules reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (H-1, C-13, DEPT, gCOSY, gHSQC, gHMBC) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural assignment of this compound. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (gCOSY, gHSQC, gHMBC) NMR experiments allows for the complete assignment of proton and carbon signals within the molecule. researchgate.netipb.pt

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For a related compound, N-chloromethyl-N,N-dimethyltryptamine, unusual deshielded signals for the N-(chloromethyl) substituent were observed, highlighting the technique's sensitivity to the local electronic environment. researchgate.net In a ¹H NMR spectrum of this compound, specific chemical shifts and coupling constants would be expected for the protons on the indole (B1671886) ring and the ethylamine (B1201723) side chain.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). rsc.org For instance, the spectrum of a related compound showed the loss of a signal for an oxygenated sp³-carbon following oxidation, demonstrating how NMR can track chemical transformations. rsc.org

Two-dimensional NMR techniques provide further structural detail:

gCOSY (gradient Correlation Spectroscopy) identifies proton-proton couplings, mapping out the spin systems within the molecule. rsc.org

gHSQC (gradient Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. rsc.org

gHMBC (gradient Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete molecular skeleton. researchgate.netrsc.org

The comprehensive data from these NMR experiments are often presented in tabular format to clearly display the assigned chemical shifts and correlations.

Table 1: Representative NMR Data Interpretation

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical shift and coupling of protons | Identifies aromatic vs. aliphatic protons and their neighbors. |

| ¹³C NMR | Chemical shift of carbon atoms | Distinguishes between indole ring carbons and side-chain carbons. |

| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons | Confirms the number of hydrogens attached to each carbon. |

| gCOSY | Shows proton-proton (¹H-¹H) correlations | Establishes the connectivity of protons in the ethylamine side chain. |

| gHSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations | Assigns specific protons to their directly attached carbons. |

| gHMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Connects the ethylamine side chain to the correct position on the indole ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups. specac.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹. libretexts.orguomustansiriyah.edu.iq

C=C stretching: Absorptions from the aromatic indole ring in the 1400-1600 cm⁻¹ range. libretexts.org

C-N stretching: Typically found in the 1000-1200 cm⁻¹ region.

C-Cl stretching: Generally observed in the 600-800 cm⁻¹ range. libretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to a particular molecule. specac.comlibretexts.org

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3300-3500 | Medium |

| Aromatic C-H | Stretching | >3000 | Medium-Weak |

| Aliphatic C-H | Stretching | <3000 | Medium-Strong |

| Aromatic C=C | Stretching | 1400-1600 | Medium-Weak |

| C-N | Stretching | 1000-1200 | Medium |

| C-Cl | Stretching | 600-800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. azooptics.com It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed, which is a clear indicator of the presence of a chlorine atom in the molecule. msu.edu

Electron Impact (EI) ionization, a common technique, often causes the molecular ion to fragment in a predictable manner. For tryptamines, a characteristic fragmentation is the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable iminium ion. For this compound, this would result in a prominent fragment ion from the loss of the ethylamine side chain. libretexts.org The fragmentation pattern is unique to the molecule's structure and can be used for identification and confirmation. azooptics.com

Chromatographic Separation Methods

Chromatography is essential for separating components of a mixture and for the purification and analysis of synthetic products. When coupled with mass spectrometry, it becomes a powerful tool for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used for the detection and quantification of compounds in complex mixtures. uj.edu.pl The liquid chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection. mdpi.com

This method is particularly well-suited for the analysis of tryptamines. For instance, LC-MS has been used to detect tryptamine (B22526) derivatives and can be optimized for simultaneous quantification of multiple components. uj.edu.plmdpi.com In the context of this compound, a validated LC-MS method would allow for its precise quantification in various samples. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Synthetic Route Characterization and By-product Identification

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used in the analysis of volatile and thermally stable compounds. nih.gov It is particularly useful for characterizing synthetic routes by identifying impurities and by-products. researchgate.net

In the synthesis of tryptamines, GC-MS can be employed to monitor the reaction progress and identify any side products formed. researchgate.net However, it is important to note that some tryptamine derivatives can undergo rearrangement or degradation in the hot GC injection port. researchgate.net For example, studies on N,N-dimethyltryptamine (DMT) have shown that it can react with solvents like dichloromethane (B109758) to form quaternary ammonium (B1175870) salts, which then rearrange during GC-MS analysis to form other products. researchgate.netresearchgate.net This highlights the importance of careful method development and the potential need for derivatization to improve the thermal stability of the analyte. Despite these challenges, GC-MS remains a standard tool for the fingerprinting of drug products and for identifying route-specific impurities. researchgate.netresearchgate.net

Challenges in Chromatographic Separation of Halogenated Tryptamine Isomers (e.g., 5-, 6-, and 7-Chlorotryptamine)

The analytical identification and differentiation of halogenated tryptamine isomers, such as 5-, 6-, and 7-chlorotryptamine, present significant challenges in analytical chemistry. Isomers are compounds that share identical atomic compositions but differ in the arrangement of their atoms. biocompare.com This inherent similarity in their chemical structure results in closely related physicochemical properties, which complicates their separation and individual characterization.

A primary challenge lies in chromatographic separation. Positional isomers like the chlorotryptamines often exhibit very similar behavior in chromatographic systems, leading to poor resolution or complete co-elution. mdpi.com For instance, one study noted that the chromatographic separation of 5- and this compound was not achievable with their liquid chromatography (LC) method. rsc.org Traditional LC and gas chromatography (GC) methods, even when coupled with mass spectrometry (MS), can be insufficient for resolving and identifying these isomers. biocompare.comuva.nl This is because positional isomers frequently yield mass spectra that are identical or exhibit only minor, non-distinguishing differences in their fragmentation patterns. uva.nlexlibrisgroup.com The primary fragmentation often involves the formation of a stable iminium ion from the ethylamine side chain, which is common to all isomers and does not provide information about the substitution pattern on the indole ring. exlibrisgroup.com

To overcome these hurdles, several strategies have been explored. One approach is chemical derivatization, which modifies the functional groups of the analytes. uva.nl While derivatization may not always produce unique mass spectra for each isomer, it can alter the chromatographic properties of the compounds sufficiently to enable their separation on a GC or LC column. uva.nl In some cases, even when underivatized isomers co-elute, the derivatized forms can be successfully separated. uva.nl

More advanced analytical techniques may also provide solutions. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and has been successfully applied to resolve complex isomeric mixtures in other contexts. nih.gov Another novel technique is complexation high-speed counter-current chromatography (HSCCC), which utilizes a complexing agent in the mobile phase to modify the partition coefficients of the analytes, thereby improving separation. researchgate.netnih.gov

Table 1: Summary of Challenges and Strategies in Chromatographic Separation of Chlorotryptamine Isomers

| Challenge | Description | Potential Strategies |

| Similar Physicochemical Properties | Isomers like 5-, 6-, and 7-chlorotryptamine have nearly identical properties, causing them to behave similarly in chromatographic systems. mdpi.com | Utilize high-resolution techniques (e.g., GCxGC) or methods that exploit subtle differences in chemical structure (e.g., Complexation HSCCC). nih.govresearchgate.net |

| Co-elution | Isomers often fail to separate, eluting as a single peak in both GC and LC systems. biocompare.comrsc.org | Employ chemical derivatization to alter chromatographic behavior; optimize chromatographic conditions (column, mobile phase, temperature). uva.nl |

| Indistinguishable Mass Spectra | Standard MS and MS/MS techniques often produce identical fragmentation patterns for positional isomers, hindering confident identification. uva.nl | Focus on chromatographic separation prior to MS detection; investigate advanced MS techniques like ion mobility spectrometry. biocompare.com |

Analytical Standards and Reference Materials for this compound Research

The use of certified analytical standards and reference materials is fundamental for the accurate and unambiguous identification and quantification of chemical compounds. uva.nl In forensic and research chemistry, a sample's data (e.g., retention time, mass spectrum) is compared against that of a verified reference standard to confirm its identity. uva.nl

The proliferation of novel psychoactive substances (NPS), a category that includes many halogenated tryptamines, has created a significant challenge for analytical laboratories due to the limited availability of corresponding reference materials for every new compound. uva.nl However, various suppliers provide analytical standards for a range of tryptamines, often assembled into panels for screening purposes. lgcstandards.comcaymanchem.comlgcstandards.com

For the chlorotryptamines, analytical reference standards for 5-chlorotryptamine (B1214102) are commercially available, categorized as a tryptamine and intended for research and forensic applications. glpbio.commedkoo.comcaymanchem.com These standards are supplied with a certificate of analysis detailing their purity and chemical properties. medkoo.comscbt.com While perhaps less common than the 5-chloro isomer, this compound is also available as a research chemical, which can serve as a reference material in analytical studies. scbt.com The availability of these materials is crucial for developing and validating analytical methods.

Table 2: Example Properties of a Chlorotryptamine Analytical Standard

| Property | Description | Example Data (this compound) |

| Chemical Name | The systematic name of the compound. | 3-(2-Aminoethyl)-6-chloroindole scbt.com |

| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 3670-19-7 scbt.com |

| Molecular Formula | The chemical formula expressing the number of atoms of each element. | C₁₀H₁₁ClN₂ scbt.com |

| Molecular Weight | The mass of one mole of the substance. | 194.66 g/mol scbt.com |

| Purity | The percentage of the desired compound in the material. | ≥99% scbt.com |

| Intended Use | The specified application for the material. | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. scbt.com |

Considerations for Reproducibility in Analytical Chemistry of this compound

Reproducibility is a cornerstone of the scientific method, referring to the ability of an independent research team to obtain consistent results by following the same experimental protocol. azolifesciences.comazolifesciences.com Ensuring the reproducibility of analytical data for a compound like this compound is essential for validating research findings and building a reliable body of knowledge. nih.gov Failure to reproduce experiments can lead to a lack of trust in published results. azolifesciences.com

Several factors must be carefully managed to ensure the reproducibility of analytical methods for this compound.

Method Validation: The analytical method used must be thoroughly validated to demonstrate its fitness for purpose. eurachem.org This involves establishing key performance parameters such as selectivity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection and quantification. eurachem.org

Reference Materials: As discussed previously, the consistent use of well-characterized or certified reference materials is critical for calibrating instruments and verifying the identity and concentration of the analyte. uva.nl

Sample Preparation and Matrix Effects: The procedures for extracting this compound from its matrix (e.g., biological fluid, reaction mixture) must be robust and well-documented. It is important to be aware of potential issues such as the sensitivity of some tryptamines to halogenated solvents, which could lead to the formation of artifacts and misinterpretation of data. exlibrisgroup.comresearchgate.net

Instrumentation: Detailed reporting of instrument parameters is necessary. This includes the type of column used, mobile phase composition and gradient, flow rate, injection volume, and mass spectrometer settings. Different instruments or configurations can lead to variations in results.

Data Analysis and Reporting: The entire analytical procedure, including data processing steps, should be described in sufficient detail to allow other researchers to replicate the analysis precisely. azolifesciences.comnih.gov This includes specifying how peaks were integrated and how calibration curves were constructed.

By controlling these variables, researchers can enhance the reliability and reproducibility of their analytical findings concerning this compound.

Table 3: Key Factors for Ensuring Reproducibility in the Analysis of this compound

| Factor | Key Considerations |

| Analytical Method | Use of a fully validated method with clearly defined performance characteristics. eurachem.org |

| Reference Standard | Consistent use of a reliable, well-characterized reference material for this compound. uva.nl |

| Sample Handling | Standardized and documented sample collection, storage, and preparation protocols. Awareness of potential degradation or artifact formation. exlibrisgroup.comresearchgate.net |

| Instrumentation | Precise documentation of all instrument makes, models, and operating parameters. Regular calibration and maintenance. |

| Scientific Practice | Conducting reproducibility experiments and transparently reporting all experimental details, including data analysis procedures. azolifesciences.comnih.govrsc.org |

Molecular Interactions and Pharmacological Mechanisms of 6 Chlorotryptamine

Receptor Binding Affinity and Selectivity Profiling

The initial characterization of a compound's pharmacological profile involves understanding its interaction with various receptors. For 6-Chlorotryptamine, a derivative of tryptamine (B22526), this profiling is centered on its ability to bind to G Protein-Coupled Receptors (GPCRs), a large family of receptors that are crucial targets in drug discovery. chemimpex.compromega.com

Ligand binding assays are fundamental in pharmacology to determine the interaction between a ligand, such as this compound, and a receptor. nih.gov GPCRs, which include the serotonin (B10506) receptors, are a primary focus for tryptamine derivatives. chemimpex.combmbreports.org These assays measure the degree to which a compound binds to a specific receptor. This is often the first step in screening and characterizing a compound's potential biological activity. mdpi.com The process typically involves preparing cell membranes that have a high concentration of the target receptor. eurofins.com The compound of interest is then incubated with these membranes. The extent of binding provides a quantitative measure of the ligand-receptor interaction. Functional assays, such as those measuring GTPγS binding, can further elucidate the consequence of this binding, determining if the ligand acts as an agonist or antagonist. nih.gov

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. eurofins.comnih.gov These assays utilize a radioactive version of a ligand (a radioligand) that is known to bind to the target receptor. In a typical experiment, the radioligand is incubated with the receptor preparation until equilibrium is reached. uah.es The bound radioligand is then separated from the unbound, and the amount of radioactivity is measured to determine the amount of binding. unc.edu

Two main types of radioligand assays are used:

Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the total number of receptors in a sample (Bmax) and the radioligand's affinity for the receptor (Kd). nih.govuah.es

Competition Assays: These are used to determine the affinity of a non-radioactive compound (the competitor), like this compound. A fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of the competitor compound. The competitor's ability to displace the radioligand from the receptor is measured, and from this, its own binding affinity (expressed as a Ki or IC50 value) can be calculated. nih.gov

While effective, the use of radioactive materials has led to the development of non-radioactive detection methods. seracare.com These alternatives often rely on fluorescence or bioluminescence. nih.gov For example, a fluorescently tagged ligand can be used, or assays can be designed where a signal is generated upon ligand binding, such as through fluorescence polarization (FP) or bioluminescence resonance energy transfer (BRET). promega.combmglabtech.com Another approach involves using haptens like biotin (B1667282) or digoxigenin, which can be attached to a ligand and later detected with enzyme-linked streptavidin or antibodies that generate a chemiluminescent or colorimetric signal. seracare.comjenabioscience.com

The interaction between a ligand and a receptor is defined by several key parameters:

Affinity (Binding Strength): This describes the tightness of the binding between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. bmglabtech.com Research has shown that this compound displays a high affinity for the human 5-HT7 serotonin receptor, with a reported Ki value of 16 nM. uj.edu.pl

Kinetics: This refers to the rate at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) a receptor. plos.org These rates determine how quickly the ligand's effect can start and end. uah.es

Specificity: This measures the ligand's ability to discriminate between different receptors. plos.org A highly specific ligand will bind with high affinity to one type or subtype of receptor while having low affinity for others. This is a critical property for developing targeted therapeutics. Studies on various indolethylamines have suggested that substitutions at the 6-position of the indole (B1671886) ring can influence binding affinity, with some 6-substituted compounds showing lower affinity for certain receptors like the 5-HT1A receptor compared to compounds substituted at other positions. researchgate.net

Table 1: Binding Affinity of this compound at the 5-HT7 Receptor

| Compound | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| This compound | 5-HT7 | 16 nM | uj.edu.pl |

This compound is primarily utilized as a tool for investigating serotonin (5-hydroxytryptamine, 5-HT) receptors. chemimpex.com The 5-HT receptor family is diverse, comprising at least 12 GPCRs that are grouped into seven main families (5-HT1 to 5-HT7). bmbreports.org These receptors are involved in a wide array of physiological and neurological processes.

Research into the structure-activity relationship (SAR) of tryptamine derivatives has provided insights into how substitutions on the indole ring affect receptor interaction. One study systematically compared the binding and functional activity of primary amine tryptamines (like this compound) with their N,N-dimethylated (tertiary amine) counterparts at the 5-HT1A and 5-HT2A receptors. researchgate.net The findings indicated that primary amines generally had a higher binding affinity at the 5-HT1A receptor. researchgate.net For the 5-HT2A receptor, the primary amines showed dramatically increased receptor engagement in functional assays compared to their N,N-dimethylated versions. researchgate.net

Table 2: Comparative Receptor Engagement of Primary vs. Tertiary Amine Tryptamines

| Receptor | General Finding | Source |

|---|---|---|

| 5-HT1A | Primary amines (e.g., this compound) generally show higher binding affinity than their N,N-dimethyl counterparts. | researchgate.net |

| 5-HT2A | Primary amines (e.g., this compound) show significantly greater receptor engagement in functional assays compared to their N,N-dimethyl counterparts. | researchgate.net |

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex, revealing the precise binding interactions at an atomic level. rsc.org Traditionally, these experiments are conducted at cryogenic temperatures (around 100 K or -173°C) to protect the protein crystal from radiation damage. nih.gov However, there is growing evidence that collecting data at room temperature provides a more physiologically relevant picture of the protein's structure and dynamics. rsc.orgnih.gov

Studies have shown that cryo-cooling can alter the conformational landscape of a protein, potentially masking alternative binding poses or even introducing structural artifacts. nih.govnih.govresearchgate.net For instance, a crystallographic study of the enzyme trypsin in complex with 5-chlorotryptamine (B1214102), a close structural analog of this compound, found that the ligand adopted alternative conformations only when analyzed at cryogenic temperatures. rsc.orgnih.govresearchgate.net This was suggested to be a "cryoartifact," implying that the conformations observed at room temperature are more representative of the binding interaction under physiological conditions. nih.govresearchgate.net Therefore, analyzing the complex of this compound with its target receptors at different temperatures could provide critical insights into its binding mode and the flexibility of the receptor's binding pocket.

Investigation of this compound Interactions with Serotonin Receptors

Enzyme Interaction Mechanisms

In addition to receptor binding, the pharmacological profile of a compound is influenced by its interaction with enzymes. Enzymes are biological catalysts that can metabolize drugs, altering their structure and activity. wikipedia.org The interaction begins with the substrate (in this case, the drug) binding to the enzyme's active site. nih.gov This binding is stabilized by various molecular interactions, such as hydrogen bonds and hydrophobic effects. nih.gov

Tryptamines as a class are well-known substrates for monoamine oxidase (MAO), an enzyme that plays a crucial role in their degradation and inactivation in the body. wikipedia.org The chlorine atom at the 6-position of this compound would influence its interaction with the active site of metabolizing enzymes like MAO. Furthermore, substrate specificity studies of other enzymes, such as N-methyltransferases, have included this compound to probe the structural requirements for enzyme activity. mit.edu The specific mechanisms, including the precise binding orientation and the catalytic steps involved in the potential metabolism of this compound, would require detailed enzymology studies.

Inhibition of Tryptophan Decarboxylase by this compound and its Biochemical Consequences on Serotonin Levels

The primary mechanism attributed to this compound is its ability to inhibit the enzyme tryptophan decarboxylase. biosynth.com This enzyme, a pyridoxal-5′-phosphate-dependent aromatic L-amino acid decarboxylase, plays a crucial role in the biosynthesis of tryptamine from the essential amino acid L-tryptophan. frontiersin.org In both plants and animals, the conversion of tryptophan to tryptamine is a critical step. frontiersin.orgwikipedia.org In mammals, tryptamine serves as a precursor for the neurotransmitter serotonin (5-hydroxytryptamine). wikipedia.org

By inhibiting tryptophan decarboxylase, this compound effectively blocks the production of tryptamine. This inhibition leads to a subsequent decrease in the levels of serotonin, a monoamine neurotransmitter that regulates a wide array of physiological functions. biosynth.com The reduction in serotonin levels is responsible for some of the compound's observed physiological effects, such as vasoconstriction. biosynth.com In normal serotonin synthesis, tryptophan is first hydroxylated and then decarboxylated; however, the decarboxylation of tryptophan to tryptamine is also a known pathway. wikipedia.orgresearchgate.net The enzyme Aromatic L-amino acid decarboxylase (AADC), which can function as a tryptophan decarboxylase, is typically not the rate-limiting step in serotonin synthesis unless a precursor like 5-HTP is administered. wikipedia.org

Table 1: Key Enzymes in Tryptamine and Serotonin Metabolism

| Enzyme | Function | Role in Serotonin Pathway | Effect of Inhibition |

|---|---|---|---|

| Tryptophan Decarboxylase (TDC) | Catalyzes the decarboxylation of L-tryptophan to produce tryptamine. frontiersin.org | An initial step in the biosynthesis of tryptamine, a precursor to serotonin. wikipedia.org | Inhibition by this compound leads to reduced tryptamine and subsequently reduced serotonin levels. biosynth.com |

| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination (breakdown) of monoamine neurotransmitters, including serotonin and tryptamine. nih.govnih.gov | Degrades serotonin, terminating its signal. nih.gov | Inhibition by MAOIs leads to increased levels of serotonin and other monoamines. nih.gov |

Modulation of Protein Synthesis via Prevention of Amino Acid Cross-Coupling by this compound

In addition to its effects on neurotransmitter levels, this compound has been found to inhibit protein synthesis. biosynth.com This action is reportedly achieved by preventing the cross-coupling of amino acids. biosynth.com Peptide synthesis involves the formation of a peptide bond between two amino acids, a process that occurs in a precise, step-wise manner. thermofisher.com This coupling requires the activation of the carboxyl group of one amino acid so it can react with the amino group of the next. thermofisher.com

While the precise mechanism of how this compound interferes with this biological process is not fully detailed in the available literature, the disruption of amino acid cross-coupling would fundamentally halt the elongation of peptide chains, thereby inhibiting the synthesis of proteins. It is important to distinguish this biological inhibition from synthetic chemistry techniques, where "cross-coupling" often refers to laboratory methods for creating new chemical bonds, such as the formation of unnatural amino acids through processes like photoredox catalysis. rsc.orgnih.gov The reported action of this compound pertains to the disruption of the natural, biological process of protein formation. biosynth.com

Monoamine Oxidase Inhibition by Related Tryptamines as a Comparative Mechanism

To understand the unique action of this compound, it is useful to compare it with the mechanism of other related tryptamines, many of which function as Monoamine Oxidase Inhibitors (MAOIs). nih.govubc.ca Monoamine oxidase (MAO) is a family of enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. nih.govnih.gov By breaking down these neurotransmitters, MAO terminates their signaling activity in the brain and other tissues. nih.gov

There are two primary isoforms of this enzyme, MAO-A and MAO-B. wikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, whereas both isoforms can deaminate dopamine and tyramine. nih.govwikipedia.org Tryptamine itself is a substrate for MAO. wikipedia.org

MAOIs are compounds that block the action of the MAO enzyme. nih.gov This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentrations in the brain. nih.gov This mechanism is the basis for a class of antidepressant medications. nih.govnih.gov This stands in stark contrast to the action of this compound. While MAOIs increase serotonin levels by preventing its breakdown, this compound decreases serotonin levels by inhibiting its synthesis at the tryptophan decarboxylase step. biosynth.comnih.gov

Theoretical and Computational Approaches for Molecular Interactions

Computational methods are indispensable for understanding how molecules like this compound interact with their biological targets at an atomic level. Techniques such as molecular docking and machine learning provide powerful tools for investigating these interactions and guiding the design of new therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (a ligand) within the active site of a target protein. openaccessjournals.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding the basis of molecular recognition. openaccessjournals.comunirioja.es The process involves sampling a vast number of possible conformations and orientations (poses) of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

In the context of this compound, molecular docking could be employed to model its interaction with tryptophan decarboxylase. Researchers could computationally place this compound into the enzyme's active site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, that contribute to its inhibitory activity. biorxiv.org Modern docking approaches often account for protein flexibility, for instance, by using an ensemble of different protein conformations, which can provide a more accurate representation of the dynamic binding process. unirioja.esmdpi.com Such studies can elucidate the precise structural determinants of inhibition and provide a rational basis for designing more potent or selective inhibitors.

Machine Learning Algorithms for Ligand Identification and Design in the Context of Chlorotryptamines

Machine learning (ML), particularly deep learning, has emerged as a powerful strategy in drug discovery for predicting protein-ligand interactions and identifying novel drug candidates. nih.govarxiv.org These algorithms can learn complex patterns from large datasets of known protein-ligand interactions and their associated binding affinities. nih.gov By training on this data, ML models can develop predictive "scoring functions" to estimate the binding affinity of new, untested compounds. nih.govnih.gov

These models can utilize various representations of molecules, from 2D chemical structures to 3D conformations. arxiv.org For instance, graph neural networks can interpret the complex topology of protein-ligand interaction graphs to predict binding strength. nih.gov

In the context of chlorotryptamines, ML algorithms could be applied in several ways:

Virtual Screening: An ML model trained on known enzyme inhibitors could rapidly screen vast libraries of virtual compounds to identify novel molecules with a high probability of inhibiting tryptophan decarboxylase.

Ligand Design: Generative models could design entirely new chlorotryptamine derivatives optimized for high affinity and selectivity towards the target enzyme.

Affinity Prediction: For a series of chlorotryptamine analogs, ML can predict their binding affinities, helping to prioritize which compounds to synthesize and test in the lab. arxiv.orgplos.org

This computational approach accelerates the drug discovery pipeline by reducing the time and cost associated with traditional experimental screening. plos.org

Table 2: Computational Approaches in Drug Discovery

| Technique | Primary Goal | Methodology | Application for Chlorotryptamines |

|---|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of a ligand to a protein. openaccessjournals.comnih.gov | Involves sampling ligand conformations in the protein's active site and using scoring functions to rank them. nih.gov | Modeling the interaction of this compound with tryptophan decarboxylase to understand its inhibitory mechanism. |

| Machine Learning | Predict binding affinity, identify new ligands, and design novel molecules. nih.govnih.gov | Uses algorithms (e.g., neural networks) trained on large datasets of known protein-ligand interactions. biorxiv.orgplos.org | Screening for new chlorotryptamine-like inhibitors or designing novel ones with improved properties. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxytryptamine (Serotonin) |

| 5-HTP (5-Hydroxytryptophan) |

| Carbidopa |

| Dopamine |

| L-DOPA |

| Melatonin |

| Moclobemide |

| Norepinephrine |

| Tryptamine |

| L-Tryptophan |

Enzymatic and Biocatalytic Approaches Involving 6 Chlorotryptamine

Directed Biosynthesis of 6-Chlorotryptamine and Analogues

Directed biosynthesis leverages the inherent specificity of enzymes to produce desired molecules. This approach has been successfully applied to generate this compound and a variety of other halogenated tryptamine (B22526) analogues. A key strategy involves the use of engineered enzymes and biocatalytic cascades to control the position of halogenation on the tryptophan or tryptamine scaffold. frontiersin.orgfrontiersin.org

Flavin-Dependent Halogenases (FDHs) for Regioselective Chlorination of Tryptophan and Tryptamine Substrates

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds, including tryptophan. rsc.orgnih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide ion to generate a reactive halogenating species. chemrxiv.orgnih.gov The remarkable regioselectivity of FDHs, which allows for halogenation at specific positions on the indole (B1671886) ring (C5, C6, or C7), makes them powerful tools for biocatalysis. rsc.org

Several tryptophan halogenases have been identified and characterized, each with a distinct regioselectivity. For instance, PrnA and RebH are well-studied tryptophan 7-halogenases, while PyrH targets the C5 position. rsc.orgnih.gov The tryptophan 6-halogenase, SttH, originally discovered in Streptomyces toxytricini, along with Thal from Streptomyces albogriseolus, specifically catalyzes the chlorination of L-tryptophan at the 6-position, a crucial step for the potential biosynthesis of this compound. acs.orgresearchgate.net The mechanism of these enzymes involves the formation of hypohalous acid, which is then directed to the substrate-binding site for electrophilic aromatic substitution. mdpi.com

Table 1: Examples of Flavin-Dependent Tryptophan Halogenases and their Regioselectivity

| Enzyme | Organism of Origin | Regioselectivity | Reference |

|---|---|---|---|

| SttH | Streptomyces toxytricini | C6 | acs.orgresearchgate.net |

| Thal | Streptomyces albogriseolus | C6 | acs.orgresearchgate.net |

| RebH | Lechevalieria aerocolonigenes | C7 | mdpi.comrsc.org |

| PrnA | Pseudomonas fluorescens | C7 | mdpi.comrsc.org |

| PyrH | Streptomyces rugosporus | C5 | nih.govtandfonline.com |

Enzyme Engineering and Directed Evolution for Altered Selectivity and Activity (e.g., RebH and SttH Variants)

While wild-type FDHs exhibit remarkable regioselectivity for their native substrates, enzyme engineering and directed evolution have been employed to alter their selectivity and enhance their activity towards non-native substrates like tryptamine. nsf.govresearchgate.net These techniques involve introducing mutations into the enzyme's amino acid sequence to modify its structure and function.

One notable success in this area was the development of RebH variants with a complete switch in substrate preference from tryptophan to tryptamine, a critical step for the direct production of halogenated tryptamines. researchgate.net These engineered enzymes often exhibit enhanced activity on a range of non-native indole substrates. nih.gov

Molecular Recognition and Active Site Interactions in Biocatalytic Halogenation

The regioselectivity of FDHs is fundamentally governed by molecular recognition, specifically how the substrate binds within the enzyme's active site. chemrxiv.orgnih.gov Crystal structures of tryptophan halogenases have revealed that the substrate is precisely positioned relative to the reactive halogenating species, ensuring that halogenation occurs at a specific carbon atom. nih.govrsc.org

The active site contains a catalytic lysine (B10760008) residue that is believed to play a crucial role in activating the hypohalous acid for electrophilic attack. researchgate.net The substrate is held in place through a network of hydrogen bonds and hydrophobic interactions. rsc.org For instance, in tryptophan 7-halogenases like RebH, the tryptophan molecule is oriented such that the C7 position is exposed to the halogenating agent, while other positions are shielded. rsc.orgnih.gov

Computational modeling and molecular dynamics simulations have provided further insights into the subtle interactions that dictate substrate binding and regioselectivity. nih.gov These studies have shown how mutations, even those distant from the active site, can influence the enzyme's conformational dynamics and ultimately alter its catalytic properties. nsf.gov

Biocatalytic Cascades for the Synthesis of Tryptamine Analogs including this compound

An engineered two-enzyme cascade has been developed for the synthesis of various tryptamine analogs. researchgate.net This system can be adapted for the production of this compound by utilizing a tryptophan 6-halogenase in the first step to produce 6-chlorotryptophan, followed by a tryptophan decarboxylase to convert it to this compound. The success of such cascades relies on the compatibility of the enzymes and their complementary substrate specificities. researchgate.net For example, a study successfully synthesized this compound on a 1.4 mmol scale using an engineered biocatalytic cascade. researchgate.net

Metabolic Engineering in Biological Systems

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. This approach has been applied in various host organisms to produce halogenated tryptophans and tryptamines.

Production of Chlorotryptophan and Chlorotryptamine in Heterologous Expression Hosts (e.g., Nicotiana benthamiana)

The production of chlorinated tryptophan and tryptamine has been successfully demonstrated in heterologous plant hosts, most notably Nicotiana benthamiana. cam.ac.ukfrontiersin.org This plant species is widely used for transient gene expression, allowing for the rapid testing and optimization of engineered metabolic pathways. cam.ac.uk

By introducing bacterial flavin-dependent halogenase genes, such as rebH (7-chlorinase) and sttH (6-chlorinase), into N. benthamiana, researchers have achieved the in planta production of the corresponding chlorinated tryptophans. biorxiv.orgbiorxiv.org These halogenated precursors can then be channeled into the plant's native metabolic pathways or into co-expressed engineered pathways. For example, the introduction of a tryptophan decarboxylase alongside the halogenase can lead to the production of chlorotryptamines. nih.gov

Localization of the enzymatic machinery within specific cellular compartments, such as the chloroplasts, has been shown to be a successful strategy. nsf.gov The chloroplast environment can provide the necessary reducing equivalents for the FDH/flavin reductase system, sometimes making the co-expression of a separate reductase unnecessary. biorxiv.org These studies have not only demonstrated the feasibility of producing compounds like 6-chlorotryptophan and this compound in a plant-based system but also opened the door for the biosynthesis of a wide range of novel halogenated plant natural products. frontiersin.orgnih.gov

Engineering Tryptophan Decarboxylase Variants for Acceptance of Substrate Derivatives (e.g., 6-Chlorotryptophan)

Tryptophan decarboxylase (TDC) is a key enzyme that converts tryptophan to tryptamine. However, the native enzyme often shows limited activity towards modified substrates like 6-chlorotryptophan. To overcome this, researchers have engineered TDC variants with improved acceptance of such derivatives.

One study successfully generated this compound, a novel precursor for monoterpenoid indole alkaloids (MIAs), by co-expressing a tryptophan 6-halogenase (SttH) with tryptophan decarboxylase in tobacco plants. nih.govmdpi.com This demonstrated the potential of in planta systems for producing valuable halogenated compounds. nih.gov However, it was also noted that the native tryptophan decarboxylase does not tolerate substrate derivatives well, leading to the accumulation of chlorotryptophan. frontiersin.org

To address this limitation, protein engineering efforts have focused on modifying the active site of TDC. For example, through a process called Substrate Multiplexed Screening (SUMS), researchers identified mutations in the active site of Ruminococcus gnavus TDC (RgnTDC) that enhanced its activity towards a range of tryptophan analogs, including 6-chloro-tryptophan (6-Cl-Trp). nih.gov Specifically, the W349K variant of RgnTDC was found to maintain high activity with non-5-substituted tryptophan substrates like 6-Cl-Trp. nih.gov This engineered biocatalytic cascade enabled the synthesis of various tryptamine analogs, including this compound, on a preparative scale with improved yields compared to reactions using the parent enzymes. nih.govresearchgate.net

Table 1: Engineered Tryptophan Decarboxylase Variants for this compound Synthesis

| Enzyme Variant | Substrate | Key Finding | Reference |

| Wild-type TDC + SttH | Tryptophan | Co-expression in tobacco plants produced this compound. | nih.govmdpi.com |

| RgnTDC W349K | 6-Chloro-tryptophan | Maintained high activity for the synthesis of this compound. | nih.gov |

Enzymatic Condensation of Tryptamine Analogs (e.g., this compound) with Secologanin (B1681713) by Strictosidine (B192452) Synthase (CrSTR)

Strictosidine synthase (STR) is a pivotal enzyme in the biosynthesis of MIAs, catalyzing the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. nih.govnih.govwikipedia.org The promiscuity of STR allows it to accept various tryptamine analogs, including this compound, to generate novel "un-natural" strictosidine analogs.

Researchers have demonstrated the in vitro enzymatic condensation of secologanin with a variety of tryptamine analogs, including this compound, using Catharanthus roseus STR (CrSTR). nih.gov This reaction serves as the entry point for creating diverse MIA analogs. The resulting chlorinated strictosidine derivatives can then be used as substrates for downstream enzymes in reconstituted biosynthetic pathways. nih.govfrontiersin.org

The ability of CrSTR to utilize halogenated tryptamines is influenced by the position of the halogen atom. While the enzyme shows higher promiscuity for substitutions at the C7 position of the indole ring, it can also accept substrates with modifications at other positions, including C6. nih.gov However, larger atoms like chlorine and bromine at the C4, C5, and C6 positions can cause steric clashes with the enzyme's binding site. nih.gov

Biosynthesis of Monoterpenoid Indole Alkaloids from Halogenated Tryptamine Precursors

The generation of halogenated strictosidine analogs from precursors like this compound opens the door to the biosynthesis of a wide array of novel monoterpenoid indole alkaloids (MIAs). frontiersin.org These "new-to-nature" compounds can exhibit unique pharmacological properties. nih.gov

By feeding these un-natural strictosidine analogs to heterologous expression systems, such as Nicotiana benthamiana, containing the reconstituted biosynthetic pathways for specific MIAs, researchers can produce novel halogenated alkaloids. nih.govfrontiersin.org For instance, pathways for the anticancer agent stemmadenine (B1243487) acetate (B1210297) and the antipsychotic alstonine (B1665729) have been successfully reconstituted in N. benthamiana to produce analogs of these compounds. nih.govfrontiersin.org

Furthermore, the entire biosynthetic pathway for MIAs, including the generation of halogenated precursors, can be engineered into microbial hosts like baker's yeast (Saccharomyces cerevisiae). nih.gov This approach has been used to achieve the de novo biosynthesis of serpentine (B99607) and alstonine, and has been adapted to produce 19 different halogenated derivatives. nih.gov

Enzyme Promiscuity and Substrate Scope Investigations for Chlorotryptamine Precursors

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a key factor in the biocatalytic production of novel compounds. wikipedia.org Investigations into the substrate scope of enzymes involved in tryptamine and MIA biosynthesis have revealed their potential for accepting chlorinated precursors.

Studies have shown that various enzymes in the MIA pathway exhibit a degree of promiscuity towards halogenated substrates. frontiersin.org For example, tryptophan halogenases, which are crucial for the initial chlorination step, have been successfully expressed in plants and other heterologous systems. nih.govmdpi.com The tryptophan 6-halogenase SttH from Streptomyces toxytricini can efficiently produce 6-chlorotryptophan, which can then be converted to this compound. nih.govmdpi.com

The substrate scope of tryptophan decarboxylase has been expanded through protein engineering to efficiently convert 6-chlorotryptophan into this compound. nih.gov Similarly, strictosidine synthase has been shown to accept this compound as a substrate, although its efficiency can be influenced by the position of the chlorine atom. nih.govnih.gov

Table 2: Enzyme Promiscuity for Chlorinated Tryptamine Precursors

| Enzyme | Native Substrate | Promiscuous Substrate | Application | Reference |

| Tryptophan 6-halogenase (SttH) | Tryptophan | Tryptophan | Production of 6-chlorotryptophan | nih.govmdpi.com |